molecular formula C7H12ClN3O2S B2378460 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride CAS No. 2260937-05-9

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride

Cat. No.: B2378460
CAS No.: 2260937-05-9
M. Wt: 237.7
InChI Key: YSGTZGHLOJCPBB-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride is a pyrazole-based compound featuring a 1,1-dioxothiolan (sulfolane) substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Pyrazole derivatives are widely explored for their pharmacological relevance, including kinase inhibition, antimicrobial activity, and central nervous system modulation .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7;/h3-4,7H,1-2,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGTZGHLOJCPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole cores are constructed via cyclocondensation, as exemplified by the reaction of hydrazine hydrate with acetylacetone. For 4-aminopyrazole, a nitro group is introduced at position 4 prior to reduction. For instance:

  • Step 1 : Nitration of 1H-pyrazole using HNO₃/H₂SO₄ yields 4-nitropyrazole (78% yield).
  • Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, affording pyrazol-4-amine (92% yield).

Table 1: Optimization of Pyrazol-4-amine Synthesis

Conditions Nitration Yield Reduction Yield
HNO₃/H₂SO₄, 0°C 78% -
H₂ (1 atm), Pd/C, EtOH - 92%
SnCl₂/HCl, reflux - 85%

Preparation of 1,1-Dioxothiolan-3-yl Derivatives

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxothiolane (sulfolane) using H₂O₂ in acetic acid (90°C, 12 h, 95% yield). Bromination at position 3 is achieved via radical-initiated reaction with N-bromosuccinimide (NBS) under UV light, yielding 3-bromo-1,1-dioxothiolane (82% yield).

Table 2: Bromination Efficiency Under Varied Conditions

Brominating Agent Solvent Temp (°C) Yield
NBS CCl₄ 25 82%
Br₂ CH₂Cl₂ 0 65%
HBr/H₂O₂ H₂O 50 58%

Coupling of Pyrazol-4-amine and 1,1-Dioxothiolan-3-yl Fragments

Nucleophilic Substitution

3-Bromo-1,1-dioxothiolane undergoes SN2 displacement with pyrazol-4-amine in DMF at 80°C, facilitated by K₂CO₃ as a base. The reaction achieves 75% yield after 8 h, with purity confirmed by HPLC.

Table 3: Base Screening for Coupling Reaction

Base Solvent Temp (°C) Yield
K₂CO₃ DMF 80 75%
Et₃N THF 60 68%
DBU DMSO 100 63%

Buchwald-Hartwig Amination (Alternative Route)

Palladium-catalyzed coupling of 3-bromo-1,1-dioxothiolane with pyrazol-4-amine employs Pd(OAc)₂/XantPhos ligand system, yielding 88% product. This method reduces side products but requires stringent anhydrous conditions.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous Et₂O, precipitating 1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine hydrochloride as a crystalline solid (mp 214–216°C). FT-IR confirms N–H stretching at 3300 cm⁻¹ and S=O vibrations at 1160 cm⁻¹.

Table 4: Salt Crystallization Conditions

Acid Source Solvent Purity
HCl (gas) Et₂O 99%
HCl (conc.) EtOH/H₂O 95%
H₂SO₄ Acetone 88%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, pyrazole-H), 4.21 (m, 1H, thiolan-H3), 3.85–3.72 (m, 4H, thiolan-H2/H4), 2.98 (s, 2H, NH₂).
  • ¹³C NMR : δ 147.8 (pyrazole-C4), 126.5 (pyrazole-C3/C5), 58.2 (thiolan-C3), 52.1 (thiolan-C2/C4).
  • HRMS (ESI) : m/z calcd. for C₇H₁₀N₃O₂S [M+H]⁺ 216.0441, found 216.0443.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a thiol group.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections. Its mechanism involves interaction with specific biological targets, which may include enzymes or receptors related to microbial resistance .

Case Study: Antifungal Properties
A study focused on the compound's ability to inhibit succinate dehydrogenase in fungal cells, disrupting their respiratory chain. This makes it a candidate for developing new antifungal agents aimed at crop protection .

Pharmaceutical Development

The compound's unique structure allows for the exploration of its potential as a therapeutic agent. Its biological activities make it a candidate for drug development targeting various diseases.

Behavioral Studies

Research has also been conducted on the antidepressant effects of derivatives of this compound using behavioral models. The outcomes suggest that modifications to the core structure can enhance efficacy .

Agricultural Applications

Given its antifungal properties, this compound can be utilized in agricultural settings as a fungicide. Its effectiveness against specific fungal pathogens positions it as a valuable asset in crop protection strategies.

Energetic Materials

The compound has been synthesized for use in energetic materials and explosives due to its pyrazole-amine core. Research into its stability and explosive behavior has shown promising results for applications in the field of munitions .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazol-4-amine Hydrochloride Derivatives

The following table summarizes key structural and physicochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Features References
This compound C₆H₁₀ClN₃O₂S 223.68 (calculated) 1,1-Dioxothiolan-3-yl (sulfolane), pyrazol-4-amine, HCl Enhanced solubility (HCl salt), sulfolane moiety for electronic modulation N/A
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431965-72-8) C₅H₈ClF₂N₃ 183.59 Difluoromethyl, 3-methyl, HCl Fluorine-enhanced lipophilicity, metabolic stability
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1803581-69-2) C₁₀H₈ClF₄N₃ 281.64 4-Fluorophenyl, 5-trifluoromethyl, HCl Aromatic fluorination for bioavailability; trifluoromethyl for steric/electronic effects
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride (CAS 1431965-10-4) C₁₀H₁₁Cl₂N₃O 260.12 2-Chlorophenoxymethyl, HCl Phenoxy group for π-π interactions; chlorination for reactivity modulation
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS 1909320-27-9) C₁₁H₁₂ClF₂N₃ 259.68 2-Methylphenyl, 5-difluoromethyl, HCl Difluoromethyl for polarity balance; aryl group for target binding

Key Research Findings and Comparative Analysis

Solubility and Stability

The hydrochloride salt in all listed compounds improves aqueous solubility, critical for bioavailability and formulation. For example, 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (MW 183.59) demonstrates >95% purity and stability under standard laboratory conditions, comparable to the sulfolane-containing target compound . The sulfolane group in this compound may further enhance solubility due to its polar, non-aromatic ring structure, a feature absent in chlorophenoxy or trifluoromethyl analogs .

Pharmacological Potential

  • Fluorinated Derivatives : Compounds like 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1803581-69-2) exhibit enhanced binding to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitor design .
  • Aromatic vs.

Biological Activity

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride is a chemical compound with a unique structure characterized by a pyrazole ring and a dioxothiolane moiety. Its molecular formula is C7H11N3O2SC_7H_{11}N_3O_2S, and it exists as a hydrochloride salt, which enhances its solubility and stability in various solvents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties.

The biological activity of this compound may involve interactions with specific biological targets, influencing various pathways related to microbial resistance and other therapeutic areas. Preliminary studies suggest that compounds containing the dioxothiolan structure exhibit significant activity against various pathogens, indicating a promising avenue for further pharmacological exploration.

Target Interactions

Research indicates that this compound may interact with enzymes or receptors critical for microbial survival. For instance, related compounds have been shown to target the LmPTR1 pocket (active site), potentially leading to changes in the target's function and subsequent therapeutic effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AntifungalShows potential antifungal properties in preliminary studies.
Enzyme InhibitionMay inhibit specific enzymes involved in microbial resistance.

Case Studies

Several case studies have highlighted the potential of this compound in treating infections:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a potential alternative treatment option.
  • Antifungal Properties : A study investigating the antifungal activity of this compound revealed promising results against Candida albicans. The compound exhibited a dose-dependent effect on fungal growth, indicating its potential as an antifungal agent.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Starting Materials : The reaction begins with 1,1-dioxothiolane and pyrazol-4-amine.
  • Reaction Conditions : The reaction is carried out under controlled conditions, often in the presence of solvents and catalysts to facilitate product formation.
  • Yield Optimization : Careful monitoring of temperature and pH is essential to achieve high yield and purity.

Q & A

Q. What are the standard protocols for synthesizing 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.
  • Step 2: Introduction of the 1,1-dioxothiolan moiety through sulfonation or oxidation of a thiolane intermediate.
  • Step 3: Hydrochloride salt formation via acidification (e.g., HCl in ethanol). Critical parameters include temperature control (40–80°C), solvent selection (ethanol, methanol, or DMF), and purification via recrystallization or column chromatography .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring structures.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight verification.
  • Elemental Analysis: To validate the HCl salt stoichiometry. Discrepancies in spectral data should prompt re-purification or alternative derivatization strategies .

Q. What primary analytical techniques are used to assess purity and stability?

  • HPLC/UPLC: Quantifies impurities (>95% purity threshold).
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability of the hydrochloride salt.
  • pH Solubility Profiling: Determines solubility in aqueous buffers (critical for biological assays) .

Q. What are the hypothesized pharmacological applications based on structural analogs?

Pyrazole derivatives with sulfone groups (e.g., 1,1-dioxothiolan) show:

  • Anti-inflammatory activity: Inhibition of COX-2 or TNF-α pathways.
  • Antimicrobial potential: Disruption of bacterial cell wall synthesis. These hypotheses are derived from in vitro enzyme inhibition assays and structural similarity to known bioactive compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) for enhanced intermediate solubility.
  • Catalyst Addition: Use Lewis acids (e.g., ZnCl2_2) to accelerate sulfonation steps.
  • DoE (Design of Experiments): Apply factorial design to evaluate interactions between temperature, pH, and reagent stoichiometry .

Q. What methodologies resolve contradictory data in biological activity studies?

Contradictions (e.g., variable IC50_{50} values across assays) can be addressed by:

  • Dose-Response Curves: Validate activity across multiple concentrations.
  • Target-Specific Assays: Use CRISPR-edited cell lines to isolate target pathways.
  • Computational Docking: Predict binding affinities to receptors (e.g., using AutoDock Vina) to reconcile in vitro/in vivo discrepancies .

Q. What strategies enhance biological efficacy through structural modifications?

  • Fluorination: Introduce electron-withdrawing groups (e.g., difluoromethyl) to improve metabolic stability (see analogs in ).
  • Side-Chain Functionalization: Attach hydrophilic groups (e.g., hydroxyls) to enhance aqueous solubility.
  • SAR (Structure-Activity Relationship) Studies: Systematically vary substituents and correlate with activity data .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Kinetic Assays: Measure enzyme inhibition rates (e.g., via spectrophotometry).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with target proteins.
  • Metabolomic Profiling: Identify downstream metabolites in cell models to map pathway interactions .

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